Galtamycinone

Angucycline biosynthesis Natural product chemistry Aglycone scaffold

Galtamycinone (CAS 105997-04-4) is the structurally defined aglycone chromophore of galtamycin, a member of the C-glycosyl naphthacenequinone-class angucycline antibiotics. Its structure was elucidated as 1,4,6-trihydroxy-10-(4,5-dihydroxy-6-methyltetrahydropyran-2-yl)-8-methyl-5,12-tetracendione via UV, NMR, and mass spectrometry.

Molecular Formula C25H22O8
Molecular Weight 450.4 g/mol
Cat. No. B1250251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGaltamycinone
Synonyms1,4,6-trihydroxy-10-(4,5-dihydroxy-6-methyltetrahydropyran-2-yl)-8-methyl-5,12-tetracendione
galtamycinone
Molecular FormulaC25H22O8
Molecular Weight450.4 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=C5C(=CC(=CC5=C4O)C)O)O)O)O
InChIInChI=1S/C25H22O8/c1-9-5-14-13(16(26)6-9)7-15-20(24(14)31)23(30)12-4-3-11(22(29)19(12)25(15)32)18-8-17(27)21(28)10(2)33-18/h3-7,10,17-18,21,26-29,31H,8H2,1-2H3/t10-,17-,18-,21-/m1/s1
InChIKeyPBTVAODWGBKPII-BOEKQVJSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Galtamycinone Procurement Guide: Sourcing the Definitive Aglycone Scaffold for C-Glycosyl Naphthacenequinone Antibiotic Research


Galtamycinone (CAS 105997-04-4) is the structurally defined aglycone chromophore of galtamycin, a member of the C-glycosyl naphthacenequinone-class angucycline antibiotics [1]. Its structure was elucidated as 1,4,6-trihydroxy-10-(4,5-dihydroxy-6-methyltetrahydropyran-2-yl)-8-methyl-5,12-tetracendione via UV, NMR, and mass spectrometry [2]. Unlike fully glycosylated congeners, galtamycinone (C25H22O8, MW 450.4) represents the minimal polycyclic core carrying a single C-glycosidic sugar, making it the essential common intermediate for biosynthetic and synthetic diversification of this antibiotic family .

Why Generic Angucycline or Anthracycline Substitution Cannot Replace Galtamycinone in Dedicated Research Programs


Galtamycinone is not a bioactive endpoint but the essential aglycone scaffold from which biological activity is built through specific C- and O-glycosylation patterns [1]. The parent glycoside galtamycin exhibits low antitumor activity and is inactive against Gram-positive and Gram-negative bacteria [2], while closely related glycosylated derivatives like galtamycin B and saquayamycin Z show pronounced cytostatic effects against human tumor cell lines [3]. This functional divergence demonstrates that the galtamycinone core is a uniquely well-characterized, synthetically tractable blank slate for studying how specific glycosylation events govern pharmacological outcomes. Substituting with a more active but structurally distinct angucycline aglycone (e.g., aquayamycin or vineomycinone) would introduce confounding structural variables, invalidating direct structure-activity relationship (SAR) comparisons across the C-glycosyl naphthacenequinone series.

Galtamycinone Quantitative Differentiation Evidence vs. Closest Analogs and Glycosylated Derivatives


Scaffold Minimality: Galtamycinone is the Defined Aglycone Common to Galtamycin, Galtamycin B, and Saquayamycin Z

Galtamycinone represents the simplest structurally characterized monomeric unit within the galtamycin-saquayamycin family. The parent antibiotic galtamycin comprises galtamycinone plus three unidentified sugars [1], while galtamycin B and saquayamycin Z are further elaborated with additional saccharide chains [2]. Galtamycinone thus provides the minimal common scaffold for systematic SAR studies, a role that no other single compound in this family fulfills. Its structure has been confirmed by comprehensive 1H NMR, 13C NMR, and mass spectroscopy [3].

Angucycline biosynthesis Natural product chemistry Aglycone scaffold

The Glycosylation Gate: Biological Inactivity of the Galtamycinone Core vs. Cytostatic Glycosides

Galtamycin, the parent antibiotic containing galtamycinone and three sugar residues, showed low antitumor activity and was inactive against Gram-positive and Gram-negative organisms and fungi [1]. In contrast, the more extensively glycosylated congeners galtamycin B and saquayamycin Z (both built upon the galtamycinone scaffold) exhibit clear cytostatic effects against various human tumor cell lines [2]. This demonstrates that the aglycone core alone is insufficient for biological activity; the specific glycosylation pattern is the critical determinant. The 7-O-methylgaltamycinone analog, tested alongside other angucycline hydrolysis products, also showed no significant cytotoxic activity against H1975 cells, whereas vineomycin A1 from the same study gave an IC50 of 0.34 μM [3].

Cytotoxicity SAR Glycosylation

HCMV Protease Inhibition: Galtamycin vs. Quanolirone Analogs

Galtamycin, the glycoside of galtamycinone, was tested alongside two new naphthacenequinone glycosides, quanolirone I and quanolirone II, for inhibitory activity against human cytomegalovirus (HCMV) protease. Galtamycin showed an IC50 of 52 μM, compared to 14 μM for quanolirone I and 35 μM for quanolirone II [1]. While galtamycin was the least potent of the three, this establishes a baseline for the galtamycinone scaffold in the HCMV protease inhibition phenotype, providing a reference point for future aglycone modification studies.

Antiviral HCMV protease Naphthacenequinone glycoside

Synthetic Tractability: Galtamycinone Total Synthesis Achieved vs. Complex Glycosides

The total synthesis of galtamycinone has been accomplished via a base-promoted regioselective cycloaddition of a C-glycosyl chloronaphthoquinone with homophthalic anhydride , and subsequently via a formal synthesis utilizing C-aryl glycoside methodology [1]. In contrast, the total synthesis of the fully glycosylated saquayamycin Z—with its nine sugar residues—remains a formidable challenge, with only its pentasaccharide fragment having been synthesized to date [2]. This makes galtamycinone the most synthetically accessible entry point for building designer C-glycosyl naphthacenequinone analogs.

Total synthesis C-aryl glycoside Chemical accessibility

Galtamycinone: Validated Research and Procurement Application Scenarios


Aglycone Scaffold for Systematic Glycosylation-SAR Studies

Galtamycinone is the optimal starting material for constructing focused libraries of C-glycosyl naphthacenequinone analogs. Because the fully glycosylated congeners (galtamycin B, saquayamycin Z) show cytostatic activity against tumor cell lines [1] while the parent galtamycinone core is minimally active [2], researchers can use galtamycinone to systematically probe how each additional glycosylation step modulates potency, selectivity, and antibacterial spectrum. This cannot be achieved by starting from the already-active multi-glycosylated natural products.

Biosynthetic Pathway Interrogation and Engineering

The biosynthetic gene cluster for saquayamycin Z and galtamycin B has been cloned and characterized, with targeted inactivation of glycosyltransferase genes yielding novel derivatives [3]. Galtamycinone serves as the reference standard for monitoring the accumulation of early intermediates when specific tailoring enzymes are disrupted, enabling precise mapping of the glycosylation sequence in engineered Streptomyces or Micromonospora hosts.

HCMV Protease Inhibitor Lead Optimization Baseline

Galtamycin (the glycoside of galtamycinone) has a defined IC50 of 52 μM against HCMV protease, compared to 14 μM for the more potent quanolirone I [4]. Galtamycinone provides the scaffold baseline for medicinal chemistry efforts aimed at improving antiviral potency through aglycone modification or simplified glycone attachment, with the 52 μM IC50 serving as the quantitative starting benchmark.

Synthetic Methodology Development and C-Aryl Glycoside Research

Galtamycinone has been a landmark target for developing new C-aryl glycoside synthetic methods, with two published total synthesis routes [5]. For academic and industrial synthetic chemistry groups developing novel glycosylation or cycloaddition methodologies, galtamycinone represents a structurally authenticated, non-trivial target that validates the utility of new reactions in a biologically relevant context.

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